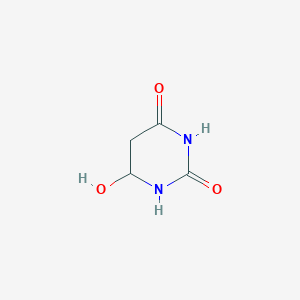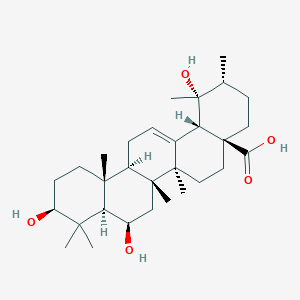![molecular formula C22H28NOP B1149218 Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)- CAS No. 145818-29-7](/img/new.no-structure.jpg)
Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)- is a chiral organophosphorus compound. It features a pyrrolidine ring substituted with a 2,2-dimethyl-1-oxopropyl group and a diphenylphosphinomethyl group. The (2S) configuration indicates the specific stereochemistry of the molecule, which is crucial for its reactivity and interaction with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with pyrrolidine, acetone, and diphenylphosphine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine group.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat management.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phosphine group can be oxidized to a phosphine oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphine group, with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Phosphine oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Chemistry
Ligand in Catalysis: Used as a ligand in transition metal catalysis, particularly in asymmetric synthesis due to its chiral nature.
Organophosphorus Chemistry:
Biology
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes due to its ability to interact with active sites.
Medicine
Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly those requiring chiral centers for activity.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to coordinate with metal centers in catalytic processes. The diphenylphosphinomethyl group acts as a strong electron-donating ligand, stabilizing metal complexes and facilitating various catalytic cycles. The stereochemistry (2S) is crucial for enantioselective reactions, where the spatial arrangement of atoms influences the outcome of the reaction.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2R)-: The enantiomer of the compound, differing only in the stereochemistry.
Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(phenylphosphino)Methyl]-, (2S)-: Similar structure but with a phenylphosphino group instead of a diphenylphosphino group.
Uniqueness
The (2S) configuration and the presence of the diphenylphosphinomethyl group make this compound particularly effective in asymmetric catalysis. Its ability to form stable complexes with transition metals and its chiral nature provide advantages over non-chiral or differently substituted analogs.
This detailed overview covers the essential aspects of Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)-, from its synthesis to its applications and unique properties
Properties
CAS No. |
145818-29-7 |
|---|---|
Molecular Formula |
C22H28NOP |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-[(2S)-2-(diphenylphosphanylmethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C22H28NOP/c1-22(2,3)21(24)23-16-10-11-18(23)17-25(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-9,12-15,18H,10-11,16-17H2,1-3H3/t18-/m0/s1 |
InChI Key |
YUFICFYMFGQYMU-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)N1CCC[C@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC1CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
Pyrrolidine, 1-(2,2-diMethyl-1-oxopropyl)-2-[(diphenylphosphino)Methyl]-, (2S)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Benzo[b]thiophen-2-yl)ethanamine](/img/structure/B1149142.png)



![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B1149149.png)




